N-(1H-Benzo[d]imidazol-1-yl)formamide
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Overview
Description
N-(1H-Benzo[d]imidazol-1-yl)formamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzo[d]imidazol-1-yl)formamide typically involves the reaction of o-phenylenediamine with formic acid or formic acid derivatives. One common method is the cyclization of o-phenylenediamine with formic acid under reflux conditions to form the benzimidazole ring, followed by formylation to introduce the formamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents may also be employed to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzo[d]imidazol-1-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the formamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-(1H-Benzo[d]imidazol-1-yl)formamide has a wide range of scientific research applications, including:
Biology: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may serve as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s potential pharmacological activities make it a candidate for drug discovery and development.
Industry: This compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-1-yl)formamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound may also interfere with DNA and RNA synthesis, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of N-(1H-Benzo[d]imidazol-1-yl)formamide, known for its broad spectrum of biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting diverse pharmacological properties.
Benzimidazole-2-carboxamide: A derivative with a carboxamide group, used in medicinal chemistry for drug development.
Uniqueness
This compound is unique due to its specific formamide functional group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
N-(benzimidazol-1-yl)formamide |
InChI |
InChI=1S/C8H7N3O/c12-6-10-11-5-9-7-3-1-2-4-8(7)11/h1-6H,(H,10,12) |
InChI Key |
PXHOBBDIENXGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2NC=O |
Origin of Product |
United States |
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